molecular formula C24H19ClN4OS B15054444 N-(3-Chloro-4-methylphenyl)-2-((5,6-diphenyl-1,2,4-triazin-3-yl)thio)acetamide

N-(3-Chloro-4-methylphenyl)-2-((5,6-diphenyl-1,2,4-triazin-3-yl)thio)acetamide

Cat. No.: B15054444
M. Wt: 447.0 g/mol
InChI Key: LZSGBDDYORZVID-UHFFFAOYSA-N
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Description

N-(3-Chloro-4-methylphenyl)-2-((5,6-diphenyl-1,2,4-triazin-3-yl)thio)acetamide is a synthetic organic compound that belongs to the class of triazine derivatives. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The unique structural features of this compound make it a subject of interest for researchers exploring new chemical entities with potential biological and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chloro-4-methylphenyl)-2-((5,6-diphenyl-1,2,4-triazin-3-yl)thio)acetamide typically involves the following steps:

    Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Substitution Reactions:

    Thioether Formation: The final step involves the formation of the thioether linkage by reacting the triazine derivative with a suitable thiol compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chloro-4-methylphenyl)-2-((5,6-diphenyl-1,2,4-triazin-3-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

    Catalysts: Various catalysts may be used to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Exploration of its pharmacological properties for drug development.

    Industry: Use in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-(3-Chloro-4-methylphenyl)-2-((5,6-diphenyl-1,2,4-triazin-3-yl)thio)acetamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate biological responses.

    Pathways: Interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Chloro-4-methylphenyl)-2-((5,6-diphenyl-1,2,4-triazin-3-yl)thio)acetamide: can be compared with other triazine derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific structural modifications, which may impart unique chemical and biological properties compared to other triazine derivatives.

Properties

Molecular Formula

C24H19ClN4OS

Molecular Weight

447.0 g/mol

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C24H19ClN4OS/c1-16-12-13-19(14-20(16)25)26-21(30)15-31-24-27-22(17-8-4-2-5-9-17)23(28-29-24)18-10-6-3-7-11-18/h2-14H,15H2,1H3,(H,26,30)

InChI Key

LZSGBDDYORZVID-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC(=C(N=N2)C3=CC=CC=C3)C4=CC=CC=C4)Cl

Origin of Product

United States

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